N-[(2-bromophenyl)methyl]-1H-indazol-6-amine
Overview
Description
N-[(2-bromophenyl)methyl]-1H-indazol-6-amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-1H-indazol-6-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-1H-indazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to understand the interaction of indazole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-phenylaniline
- 2-Bromodiphenylamine
- Indole-3-acetic acid
Uniqueness
N-[(2-bromophenyl)methyl]-1H-indazol-6-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its bromine atom and amine group contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1H-indazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c15-13-4-2-1-3-10(13)8-16-12-6-5-11-9-17-18-14(11)7-12/h1-7,9,16H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQPPYZBLGHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258709 | |
Record name | N-[(2-Bromophenyl)methyl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864419-38-5 | |
Record name | N-[(2-Bromophenyl)methyl]-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864419-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Bromophenyl)methyl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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